molecular formula C15H25NO5 B1219714 Isolycopsamine CAS No. 6224-43-7

Isolycopsamine

Cat. No.: B1219714
CAS No.: 6224-43-7
M. Wt: 299.36 g/mol
InChI Key: OMMHYUSJYAJBDU-BPGGGUHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolycopsamine is a pyrrolizidine alkaloid (PA) primarily isolated from plants in the Heliotropium genus, such as Heliotropium keralense . Its molecular formula is C₁₅H₂₅NO₅, with a molecular weight of 299.366 g/mol. Structurally, it features a pyrrolizidine backbone esterified with necic acid derivatives, characterized by hydroxyl and methyl groups at specific positions. The compound exhibits a specific optical rotation of [α]D +19.5 (EtOH) , a critical identifier for distinguishing it from stereoisomers like lycopsamine.

Pyrrolizidine alkaloids like this compound are notable for their hepatotoxic and genotoxic properties, though some derivatives have been explored for antimicrobial and anti-inflammatory activities . This compound’s biosynthesis in plants serves as a defense mechanism against herbivores, highlighting its ecological and pharmacological significance .

Properties

CAS No.

6224-43-7

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

[(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)18)14(19)21-12-5-7-16-6-4-11(8-17)13(12)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15-/m1/s1

InChI Key

OMMHYUSJYAJBDU-BPGGGUHBSA-N

SMILES

CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)CO)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below contrasts isolycopsamine with key analogs:

Compound Molecular Formula Source Plant Key Structural Features Optical Rotation [α]D
This compound C₁₅H₂₅NO₅ Heliotropium keralense Esterified at C-7 and C-9; hydroxyl groups at C-2 and C-3 of the necic acid moiety +19.5 (EtOH)
Lycopsamine C₁₅H₂₅NO₅ Cynoglossum officinale C-7 esterification; stereochemical inversion at C-7 compared to this compound +14.0 (MeOH)
Heliosupine C₁₇H₂₉NO₆ Heliotropium europaeum Additional methoxy group at C-3 of the necic acid; larger molecular weight -5.8 (CHCl₃)
Cynoglossophine C₁₅H₂₃NO₅ Cynoglossum amabile Unsaturated necic acid chain; lacks a hydroxyl group at C-2 Not reported

Key Differences :

  • Stereochemistry : this compound and lycopsamine are diastereomers, differing in configuration at C-7 .
  • Toxicity Profile: Unsaturated PAs (e.g., cynoglossophine) are more hepatotoxic due to pyrrole formation upon metabolic activation, whereas this compound’s hydroxyl groups may mitigate this .

Mechanistic Insights :

  • This compound’s hydroxyl groups may reduce metabolic conversion to toxic pyrrolic derivatives compared to lycopsamine .
  • Heliosupine’s methoxy group correlates with reduced acute toxicity, suggesting structure-activity relationships (SAR) can guide drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolycopsamine
Reactant of Route 2
Isolycopsamine

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